2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide
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Overview
Description
2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide is a synthetic organic compound that features a chloro group, a triazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(4-methyl-1,2,4-triazol-3-yl)propylamine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s reactivity. The propanamide moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(1,2,4-triazol-3-yl)propyl]propanamide
- 2-Chloro-N-[2-(4-methyl-1,2,3-triazol-3-yl)propyl]propanamide
- 2-Chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)propyl]propanamide
Uniqueness
2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide is unique due to the presence of the 4-methyl group on the triazole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-6(4-11-9(15)7(2)10)8-13-12-5-14(8)3/h5-7H,4H2,1-3H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULFYCPMKDSGOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)C1=NN=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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